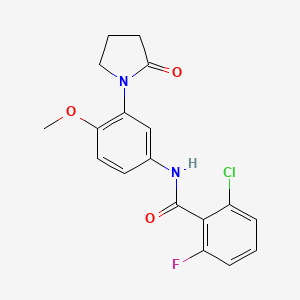

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

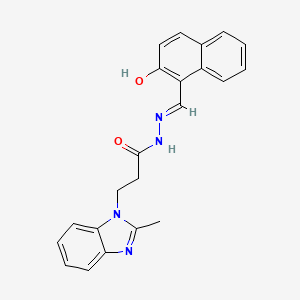

The molecular structure of N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide consists of a benzothiazole ring substituted with dimethoxy and methyl groups, and a fluorobenzamide group.Applications De Recherche Scientifique

Antimicrobial Applications

A study by Desai et al. (2013) demonstrated that fluorobenzamides containing thiazole and thiazolidine frameworks, synthesized through microwave-induced methods, exhibited promising antimicrobial activity. These compounds were tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing significant activity, particularly compounds 6g and 6j against bacterial strains and compound 6e against fungal strains. The presence of a fluorine atom was essential for enhancing their antimicrobial effectiveness (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).

Antitumor Applications

Fluorinated 2-aryl-benzothiazole compounds, including those similar in structure to the chemical compound , have been identified as potent and selective antitumor agents. The biotransformation pathways of these compounds, facilitated by cytochrome P450s, lead to the generation of reactive intermediates, demonstrating significant anticancer activity. This activity is particularly noted in the inhibition of lung, colon, and breast cancer cell lines, suggesting a mechanism involving the generation of lethal DNA adducts in sensitive cancer cells without compromising cytochrome P450 CYP1A1 induction (Wang, K., & Guengerich, F., 2012).

Imaging Applications

In the realm of diagnostic imaging, particularly positron emission tomography (PET), fluorine-18-labeled benzamide analogs, including derivatives of benzothiazoles, have been synthesized and evaluated. These compounds demonstrated high tumor uptake and favorable tumor/normal tissue ratios in animal models, suggesting their utility in imaging the sigma-2 receptor status of solid tumors. This property could be particularly valuable in identifying and monitoring tumor progression and response to therapy (Tu, Z., Xu, J., Jones, L., et al., 2007).

Drug Delivery Applications

The development of novel apoferritin formulations for antitumor benzothiazoles, such as 5‐fluoro‐2‐(3,4‐dimethoxyphenyl) benzothiazole (GW 610), highlights the potential of utilizing protein cages for improving the solubility and delivery of these compounds. This approach could enhance the therapeutic index of benzothiazole-based antitumor agents by overcoming limitations related to their poor water solubility (Breen, A., Wells, G., Turyanska, L., & Bradshaw, T., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S/c1-20-12-8-13(22-2)14(23-3)9-15(12)24-17(20)19-16(21)10-6-4-5-7-11(10)18/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLRLWADQSJWJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3F)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B2698241.png)

![2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole](/img/structure/B2698245.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide](/img/structure/B2698246.png)

![N-(4-nitrophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698248.png)

![[2-(3-Bromophenyl)ethyl]dimethylamine](/img/structure/B2698256.png)

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline](/img/structure/B2698258.png)

![[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid](/img/structure/B2698261.png)